Check Availability & Pricing

# A Technical Guide to Commercially Available Ramiprilat-d5 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Ramiprilat-d5 |           |
| Cat. No.:            | B15556918     | Get Quote |

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of commercially available **Ramiprilat-d5**, its technical specifications, and its application in bioanalytical methods. This document aims to serve as a practical resource for sourcing this stable isotope-labeled internal standard and for implementing its use in experimental workflows.

Ramiprilat, the active diacid metabolite of the prodrug ramipril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). The deuterium-labeled analog, **Ramiprilat-d5**, is an indispensable tool in pharmacokinetic and bioequivalence studies, enabling precise quantification of ramiprilat in biological matrices through mass spectrometry-based methods.

# Commercially Available Sources and Suppliers of Ramiprilat-d5

A variety of chemical suppliers offer **Ramiprilat-d5** for research purposes. The following tables summarize the key quantitative data for **Ramiprilat-d5** and its related deuterated prodrug, Ramipril-d5, to facilitate comparison and procurement.

Table 1: Commercial Suppliers and Quantitative Data for Ramiprilat-d5



| Supplier                        | Catalog<br>Number | CAS<br>Number                      | Molecular<br>Formula | Molecular<br>Weight (<br>g/mol ) | Purity/Iso<br>topic<br>Enrichme<br>nt  | Available<br>Unit Sizes                          |
|---------------------------------|-------------------|------------------------------------|----------------------|----------------------------------|----------------------------------------|--------------------------------------------------|
| Simson<br>Pharma                | R020021           | 1356837-<br>92-7                   | C21H23D5N<br>2O5     | 393.49                           | Certificate<br>of Analysis<br>provided | Inquire for details                              |
| Clearsynth                      | CS-O-<br>06916    | 2021255-<br>43-4                   | C21H23D5N<br>2O5     | 393.49                           | Certificate<br>of Analysis<br>provided | 1 mg, 2.5<br>mg, 5 mg,<br>10 mg, 25<br>mg, 50 mg |
| BDG<br>Synthesis                | 130148            | 87269-97-<br>4<br>(unlabelled<br>) | C21H23D5N<br>2O5     | 393.49                           | >98%<br>(HPLC)                         | 10 mg, 25<br>mg                                  |
| Cerilliant                      | B130148-<br>10    | 2021255-<br>43-4                   | C21H23D5N<br>2O5     | 393.48                           | Certificate<br>of Analysis<br>provided | 10 mg                                            |
| Pharmaffili<br>ates             | PA STI<br>077190  | N/A                                | C21H23D5N<br>2O5     | 393.49                           | Certificate<br>of Analysis<br>provided | Inquire for details                              |
| MyBioSour<br>ce                 | MBS60745<br>61    | N/A                                | Not<br>Specified     | Not<br>Specified                 | Research<br>Grade                      | 1 mg, 5x1<br>mg                                  |
| Santa Cruz<br>Biotechnol<br>ogy | sc-<br>219941A    | 1356837-<br>92-7                   | C21H23D5N<br>2O5     | 393.49                           | Refer to<br>Certificate<br>of Analysis | Inquire for details                              |
| MedchemE<br>xpress              | HY-<br>A0115S1    | 2021255-<br>43-4                   | C21H23D5N<br>2O5     | 393.49                           | Not<br>Specified                       | 1 mg                                             |
| LGC<br>Standards                | TRC-<br>R111012   | 1356837-<br>92-7                   | Not<br>Specified     | Not<br>Specified                 | Not<br>Specified                       | Inquire for details                              |
| Sussex<br>Research              | SI180020          | 1356837-<br>92-7                   | C21H23D5N<br>2O5     | 393.49                           | >95%<br>(HPLC),                        | Inquire for details                              |



>95% Isotopic Enrichment

Note: Some suppliers may offer the same CAS number for **Ramiprilat-d5**. It is crucial to verify the lot-specific information on the Certificate of Analysis.

Table 2: Commercial Suppliers and Quantitative Data for Ramipril-d5 (Prodrug)

| Supplier                         | Catalog<br>Number | CAS<br>Number    | Molecular<br>Formula | Molecular<br>Weight (<br>g/mol ) | Purity/Iso<br>topic<br>Enrichme<br>nt  | Available<br>Unit Sizes |
|----------------------------------|-------------------|------------------|----------------------|----------------------------------|----------------------------------------|-------------------------|
| Cayman<br>Chemical               | 25425             | 1132661-<br>86-9 | C23H27D5N<br>2O5     | 421.5                            | ≥99% deuterated forms (d1- d5)         | 500 μg, 1<br>mg         |
| MedchemE<br>xpress               | HY-15558S         | 1132661-<br>86-9 | C23H27D5N<br>2O5     | 421.54                           | Not<br>Specified                       | 1 mg, 5<br>mg, 10 mg    |
| LGC<br>Standards                 | TRC-<br>R111002   | 1132661-<br>86-9 | Not<br>Specified     | Not<br>Specified                 | Not<br>Specified                       | 1 mg, 5<br>mg, 10 mg    |
| Simson<br>Pharma                 | Not<br>Specified  | 1132661-<br>86-9 | C23H27D5N<br>2O5     | 421.54                           | Certificate<br>of Analysis<br>provided | Inquire for details     |
| Toronto Research Chemicals (TRC) | R111002           | 1132661-<br>86-9 | Not<br>Specified     | Not<br>Specified                 | Not<br>Specified                       | 1 mg, 2.5<br>mg, 10 mg  |

## Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System



Ramiprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this signaling pathway.



Click to download full resolution via product page

Mechanism of RAAS inhibition by Ramiprilat.

# Experimental Protocol: Bioanalytical Method for Ramiprilat in Human Plasma by LC-MS/MS

The following is a representative protocol for the quantification of ramiprilat in human plasma using **Ramiprilat-d5** as an internal standard (IS). This method is adapted from published bioanalytical procedures and is intended for research purposes.[1]

- 1. Materials and Reagents
- Ramiprilat and Ramiprilat-d5 reference standards
- Human plasma (with K3 EDTA as anticoagulant)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)



- Ammonium acetate (LC-MS grade)
- Water (deionized or Milli-Q)
- Solid Phase Extraction (SPE) cartridges
- 2. Standard and Internal Standard Preparation
- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ramiprilat and Ramiprilat-d5 in methanol to prepare individual primary stock solutions.
- Working Standard Solutions: Serially dilute the primary stock solutions with a methanol:water (1:1 v/v) solution to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.
- Internal Standard Spiking Solution: Dilute the **Ramiprilat-d5** primary stock solution with methanol:water (1:1 v/v) to a final concentration of 100 ng/mL.
- 3. Sample Preparation (Solid Phase Extraction)
- To 200  $\mu L$  of plasma sample (blank, calibration standard, QC, or unknown), add 50  $\mu L$  of the internal standard spiking solution.
- Vortex the samples for 30 seconds.
- Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- 4. LC-MS/MS Conditions



- Liquid Chromatography (LC):
  - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm)
  - Mobile Phase A: 0.1% formic acid in water
  - Mobile Phase B: 0.1% formic acid in acetonitrile
  - Gradient: A suitable gradient to separate ramiprilat from endogenous plasma components (e.g., start with 95% A, ramp to 95% B over 5 minutes).
  - Flow Rate: 0.3 mL/min
  - Injection Volume: 5 μL
- Mass Spectrometry (MS/MS):
  - o Ionization Mode: Electrospray Ionization (ESI), positive mode
  - Multiple Reaction Monitoring (MRM) Transitions:
    - Ramiprilat: Precursor ion (Q1) m/z 389.2 -> Product ion (Q3) m/z 206.1
    - Ramiprilat-d5: Precursor ion (Q1) m/z 394.2 -> Product ion (Q3) m/z 211.1
  - Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
- 5. Data Analysis
- Integrate the peak areas for both ramiprilat and Ramiprilat-d5.
- Calculate the peak area ratio (ramiprilat/Ramiprilat-d5).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
- Determine the concentration of ramiprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.



### **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for a bioequivalence study of ramipril, which involves the quantification of its active metabolite, ramiprilat, using **Ramiprilat-d5** as an internal standard.







Click to download full resolution via product page

Bioequivalence study workflow for Ramipril.

This technical guide provides a foundational understanding of **Ramiprilat-d5** for research applications. For specific experimental needs, it is always recommended to consult the supplier's Certificate of Analysis and relevant scientific literature for detailed and validated methodologies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ijpsonline.com [ijpsonline.com]
- To cite this document: BenchChem. [A Technical Guide to Commercially Available Ramiprilatd5 for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556918#commercially-available-sources-andsuppliers-of-ramiprilat-d5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com